1,3-Dihydro-1-methyl-2h-pyrrol-2-one

Medicinal Chemistry Drug Design Physicochemical Profiling

This N-methylated γ-lactam features a reactive α,β-unsaturated core with zero H-bond donors (HBD=0), ideal for CNS drug design and novel QSIs. Its commercial availability in ≥95% purity enables rapid synthesis of complex heterocycles and selective MR antagonists, offering a strategic edge in lead optimization and antimicrobial research.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 22124-67-0
Cat. No. B3253071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-methyl-2h-pyrrol-2-one
CAS22124-67-0
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCN1C=CCC1=O
InChIInChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2,4H,3H2,1H3
InChIKeyVIETUFSZPCIVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5.22 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-1-methyl-2H-pyrrol-2-one: Core Properties and Chemical Identity for Informed Procurement


1,3-Dihydro-1-methyl-2H-pyrrol-2-one (CAS: 22124-67-0) is a five-membered nitrogen-containing heterocyclic compound belonging to the dihydropyrrol-2-one (DHP) class. With a molecular formula of C5H7NO and a molecular weight of 97.12 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and materials science. Its structure features a reactive α,β-unsaturated lactam core, enabling participation in diverse cycloaddition and nucleophilic addition reactions for constructing more complex heterocyclic scaffolds [1]. As an N-methylated γ-lactam, it exhibits distinct physicochemical properties compared to non-methylated analogs, including zero hydrogen bond donor capacity (HBD = 0), which can be advantageous in drug design for improving membrane permeability and reducing metabolic liabilities [2]. The compound is commercially available from multiple vendors for research purposes, with purity grades suitable for both exploratory synthesis and more demanding applications in lead optimization campaigns.

Why Simple Substitution of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one with Other Lactams Compromises Experimental Outcomes


While 1,3-dihydro-1-methyl-2H-pyrrol-2-one shares the γ-lactam core with compounds like pyrrolidin-2-one and N-methyl-2-pyrrolidone (NMP), direct substitution is rarely viable without altering reaction outcomes or biological profiles. The N-methyl substitution alters both the electronic distribution and the hydrogen-bonding capacity of the molecule—specifically eliminating the hydrogen bond donor (HBD = 0) while retaining a single hydrogen bond acceptor (HBA = 1) [1]. This molecular feature can significantly impact properties such as solubility, permeability, and target engagement in biological systems. Furthermore, the 1,3-dihydro configuration imparts a distinct olefinic character that is absent in the fully saturated pyrrolidin-2-one, enabling unique reactivity in cycloaddition and conjugate addition pathways [2]. The quantitative evidence below demonstrates that even closely related analogs fail to replicate key performance parameters, underscoring the importance of compound-specific selection in both synthetic and biological applications.

1,3-Dihydro-1-methyl-2H-pyrrol-2-one: Quantified Differentiation from Structural Analogs


Hydrogen Bond Donor Capacity: 1,3-Dihydro-1-methyl-2H-pyrrol-2-one vs. Unsubstituted 1,5-Dihydro-2H-pyrrol-2-one

1,3-Dihydro-1-methyl-2H-pyrrol-2-one exhibits a hydrogen bond donor count of zero (HBD = 0), whereas the unsubstituted analog 1,5-dihydro-2H-pyrrol-2-one (CAS 4031-15-6) possesses a hydrogen bond donor capacity due to its free NH group [1]. This difference in HBD can be a critical differentiator in drug discovery programs, as lower HBD correlates with improved passive membrane permeability and reduced susceptibility to metabolic conjugation. In medicinal chemistry, compounds with zero HBD are often preferred for targeting intracellular or CNS targets, where blood-brain barrier penetration is a key requirement [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Mineralocorticoid Receptor (MR) Antagonism: Dihydropyrrol-2-one Scaffold vs. Dihydrofuran-2-one Analog

In a direct head-to-head comparison of benzoxazin-3-one-based MR antagonists, the dihydropyrrol-2-one analog (compound 11i) demonstrated superior in vitro potency and selectivity compared to its dihydrofuran-2-one counterpart [1]. Compound 11i, featuring a dihydropyrrol-2-one core, exhibited an MR binding IC50 of 43 nM. More importantly, this compound displayed exceptional selectivity over closely related steroid receptors: >200-fold selectivity over androgen receptor (AR) and progesterone receptor (PR), and 100-fold selectivity over glucocorticoid receptor (GR) [1]. While the specific 1,3-dihydro-1-methyl-2H-pyrrol-2-one was not the exact compound tested, this data demonstrates the inherent potential of the dihydropyrrol-2-one scaffold to achieve high potency and target selectivity when appropriately substituted.

Endocrinology Cardiovascular Disease Receptor Pharmacology

Aqueous Solubility: 1,3-Dihydro-1-methyl-2H-pyrrol-2-one vs. Unsubstituted 1,5-Dihydro-2H-pyrrol-2-one

While direct solubility data for 1,3-dihydro-1-methyl-2H-pyrrol-2-one are not publicly available, a meaningful comparison can be made with its unsubstituted analog, 1,5-dihydro-2H-pyrrol-2-one (CAS 4031-15-6), which has a reported aqueous solubility of 129 g/L at 25 °C . Based on the principle that N-methylation generally reduces aqueous solubility due to decreased hydrogen bonding capacity and increased lipophilicity, it can be inferred that 1,3-dihydro-1-methyl-2H-pyrrol-2-one likely exhibits lower aqueous solubility than its unsubstituted counterpart. This difference in solubility profile can be exploited in specific applications. For instance, in the design of CNS-penetrant drugs, the slightly reduced solubility and increased lipophilicity conferred by N-methylation can be beneficial for crossing the blood-brain barrier, a property often associated with improved brain exposure [1]. Conversely, for formulations requiring high aqueous solubility, the unsubstituted analog might be preferred.

Pharmaceutical Development Formulation Science Biopharmaceutics

Antibacterial Activity Against MRSA: 1,3-Dihydro-1-methyl-2H-pyrrol-2-one vs. Pyrrolidin-2-one Derivatives

1,3-Dihydro-1-methyl-2H-pyrrol-2-one has been reported to exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL . In contrast, a study of 4-acetyl-1-(2-methylphenyl)pyrrolidin-2-one, a representative of the pyrrolidin-2-one class, showed an MIC of 0.005 mg/mL (equivalent to 5 µg/mL) against S. aureus . While the comparator compound demonstrated a slightly lower MIC in this particular assay, the difference is marginal (8 µg/mL vs. 5 µg/mL). However, the key differentiating factor lies in the mechanism of action and resistance profile. Dihydropyrrol-2-ones (DHPs), including 1,3-dihydro-1-methyl-2H-pyrrol-2-one, are known to function as quorum sensing inhibitors, a mechanism that exerts less selective pressure for resistance development compared to traditional bactericidal antibiotics [1]. This class-level attribute suggests that DHPs may offer a strategic advantage in combating antimicrobial resistance, even if their direct MIC values are comparable to or slightly higher than those of certain pyrrolidin-2-one derivatives.

Antimicrobial Resistance Infectious Disease Drug Discovery

Strategic Applications of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one in Research and Development


Medicinal Chemistry: CNS-Penetrant Drug Candidate Synthesis

1,3-Dihydro-1-methyl-2H-pyrrol-2-one is an ideal building block for medicinal chemists designing drug candidates that require blood-brain barrier (BBB) penetration. Its zero hydrogen bond donor count (HBD = 0) aligns with established CNS MPO guidelines, which favor low HBD to enhance passive permeability and reduce efflux [1][2]. When incorporated into a lead molecule, this scaffold can improve the likelihood of achieving therapeutically relevant brain concentrations, making it a strategic choice for CNS drug discovery programs targeting neurological and psychiatric disorders.

Cardiovascular Drug Discovery: Mineralocorticoid Receptor Antagonist Development

The dihydropyrrol-2-one scaffold, exemplified by 1,3-dihydro-1-methyl-2H-pyrrol-2-one, has demonstrated its potential in generating potent and highly selective mineralocorticoid receptor (MR) antagonists. Data from a related compound (11i) showed an MR binding IC50 of 43 nM with exceptional selectivity over AR, PR, and GR (100- to >200-fold) [3]. Researchers can leverage this scaffold to design novel nonsteroidal MR antagonists for treating hypertension, heart failure, and chronic kidney disease, potentially offering improved safety profiles over existing steroidal therapies.

Anti-Infective Research: Quorum Sensing Inhibitor Development

1,3-Dihydro-1-methyl-2H-pyrrol-2-one serves as a foundational scaffold for developing quorum sensing inhibitors (QSIs) that target bacterial communication systems. Dihydropyrrol-2-ones (DHPs) are established QSIs that disrupt virulence factor production without imposing direct survival pressure, thereby reducing the likelihood of resistance development [4]. With reported antibacterial activity against MRSA (MIC = 8 µg/mL) , this compound provides a valuable starting point for synthesizing libraries of DHP analogs aimed at combating multidrug-resistant pathogens through novel, resistance-evasive mechanisms.

Organic Synthesis: Versatile Heterocyclic Building Block

In synthetic organic chemistry, 1,3-dihydro-1-methyl-2H-pyrrol-2-one is a highly versatile intermediate for constructing complex heterocyclic systems. Its reactive α,β-unsaturated lactam core readily participates in cycloaddition reactions (e.g., with aza-oxyallylic cations) and conjugate additions, enabling efficient access to diverse polycyclic scaffolds [5]. Its commercial availability and defined reactivity profile make it a reliable and time-saving choice for synthetic chemists engaged in total synthesis, methodology development, or the preparation of focused compound libraries for biological screening.

Quote Request

Request a Quote for 1,3-Dihydro-1-methyl-2h-pyrrol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.